1-Ethyl-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-Ethyl-3-iodobicyclo[1.1.1]pentane is a chemical compound with the molecular formula C7H11I. It is a derivative of bicyclo[1.1.1]pentane, a highly strained bicyclic hydrocarbon. The presence of an ethyl group and an iodine atom on the bicyclo[1.1.1]pentane framework makes this compound unique and of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-iodobicyclo[1.1.1]pentane can be synthesized through several methods. One common approach involves the iodination of 1-ethylbicyclo[1.1.1]pentane using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 1-ethylbicyclo[1.1.1]pentane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organolithium compounds. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, and organometallic derivatives.
Oxidation Reactions: Products include alcohols and ketones.
Reduction Reactions: The primary product is 1-ethylbicyclo[1.1.1]pentane.
Scientific Research Applications
1-Ethyl-3-iodobicyclo[1.1.1]pentane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, often as a radiolabeled tracer due to the presence of iodine.
Medicine: It is investigated for its potential use in diagnostic imaging and as a precursor for radiopharmaceuticals.
Mechanism of Action
The mechanism of action of 1-ethyl-3-iodobicyclo[1.1.1]pentane involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the strained bicyclic structure can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
1-Ethylbicyclo[1.1.1]pentane: Lacks the iodine atom, making it less reactive in substitution reactions.
3-Iodobicyclo[1.1.1]pentane: Lacks the ethyl group, affecting its steric and electronic properties.
1-Methyl-3-iodobicyclo[1.1.1]pentane: Similar structure but with a methyl group instead of an ethyl group, influencing its reactivity and applications.
Uniqueness: 1-Ethyl-3-iodobicyclo[1.1.1]pentane is unique due to the combination of the ethyl group and iodine atom on the bicyclo[1.1.1]pentane framework.
Properties
IUPAC Name |
1-ethyl-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11I/c1-2-6-3-7(8,4-6)5-6/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWFUEXSFHFAQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(C1)(C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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